molecular formula C16H19N3O4 B2893583 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014070-25-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2893583
CAS No.: 1014070-25-7
M. Wt: 317.345
InChI Key: WKZRNSOEHXFPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide features a pyrazole core substituted with an ethoxy group at position 3 and an ethyl group at position 1. The carboxamide moiety is linked to a benzo[d][1,3]dioxol-5-ylmethyl group, a bicyclic aromatic system known for enhancing pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-3-19-9-12(16(18-19)21-4-2)15(20)17-8-11-5-6-13-14(7-11)23-10-22-13/h5-7,9H,3-4,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZRNSOEHXFPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

The pyrazole core is synthesized through cyclocondensation of a β-ketoester with hydrazine hydrate. Ethyl 3-ethoxy-4-oxopent-2-enoate is prepared by Claisen condensation of ethyl acetoacetate and ethyl chloroacetate in the presence of sodium ethoxide. Subsequent treatment with hydrazine hydrate (80%) in ethanol at reflux for 4–6 hours yields 3-ethoxy-1H-pyrazole-4-carboxylic acid ethyl ester.

Reaction Conditions :

  • Solvent: Absolute ethanol.
  • Temperature: Reflux (78°C).
  • Yield: 75–85%.

N-Alkylation with Ethyl Bromide

The 1H-pyrazole intermediate undergoes N-alkylation using ethyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Stirring at 60°C for 12 hours affords 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxylic acid ethyl ester.

Optimization Note :

  • Excess ethyl bromide (1.5 equivalents) ensures complete substitution.
  • Yield: 70–78%.

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using 2M NaOH in ethanol-water (1:1) at 60°C for 3 hours. Acidification with HCl (pH 2–3) precipitates 1-ethyl-3-ethoxy-1H-pyrazole-4-carboxylic acid.

Characterization Data :

  • 1H NMR (CDCl3) : δ 1.35 (t, 3H, CH2CH3), 1.42 (t, 3H, OCH2CH3), 4.25 (q, 2H, OCH2), 4.72 (q, 2H, NCH2), 8.12 (s, 1H, pyrazole-H).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Preparation of Benzo[d]dioxol-5-ylmethanamine

Reductive Amination of Piperonal

Piperonal (benzo[d]dioxole-5-carbaldehyde) is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 24 hours. The resulting imine intermediate is reduced to benzodioxolylmethylamine.

Reaction Conditions :

  • Molar ratio: Piperonal : NH4OAc : NaBH3CN = 1 : 2 : 1.5.
  • Yield: 65–70%.

Purification :

  • Column chromatography (SiO2, ethyl acetate/hexane 1:4).
  • 1H NMR (DMSO-d6) : δ 3.75 (s, 2H, CH2NH2), 5.95 (s, 2H, OCH2O), 6.75–6.85 (m, 3H, aromatic).

Amide Coupling: Final Step Synthesis

Acid Chloride Formation

1-Ethyl-3-ethoxy-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl2) under reflux for 2 hours to yield the corresponding acid chloride. Excess SOCl2 is removed under vacuum.

Critical Parameters :

  • Anhydrous conditions to prevent hydrolysis.
  • Yield: >90%.

Nucleophilic Acyl Substitution

The acid chloride is reacted with benzo[d]dioxol-5-ylmethanamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Stirring at 0°C to room temperature for 6 hours affords the target carboxamide.

Workup :

  • Washing with NaHCO3 (10%) and brine.
  • Purification via recrystallization (ethanol/water).
  • Yield: 60–68%.

Characterization of Final Product :

  • 1H NMR (CDCl3) : δ 1.28 (t, 3H, CH2CH3), 1.38 (t, 3H, OCH2CH3), 4.20 (q, 2H, OCH2), 4.65 (q, 2H, NCH2), 4.82 (d, 2H, NHCH2), 5.92 (s, 2H, OCH2O), 6.70–6.85 (m, 3H, aromatic), 8.05 (s, 1H, pyrazole-H).
  • 13C NMR : δ 14.2 (CH2CH3), 15.0 (OCH2CH3), 46.5 (NCH2), 64.8 (OCH2), 101.2 (OCH2O), 108–148 (aromatic and pyrazole carbons), 162.5 (C=O).
  • HRMS (ESI) : m/z calc. for C17H20N3O4 [M+H]+: 342.1453; found: 342.1458.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces pyrazole cyclization time from hours to minutes, improving yield to 88%.

Catalytic Alkylation

Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during N-ethylation enhances reaction efficiency (yield: 82%).

Challenges and Troubleshooting

  • Regioselectivity in Pyrazole Formation : Competing 1,3-dipolar cycloaddition pathways may yield regioisomers. Using bulky esters (e.g., tert-butyl) favors the desired 1,4-disubstituted product.
  • Amine Stability : Benzo[d]dioxol-5-ylmethanamine is prone to oxidation. Storage under nitrogen and use of fresh batches are recommended.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The compound is compared to pyrazole derivatives with analogous substituents or benzodioxole-containing groups. Key examples include:

2.1.1 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole ()
  • Structural Differences : The benzodioxole group is directly attached to the pyrazole ring, and the pyrazole is partially saturated (dihydro form).
  • Implications: Reduced aromaticity may decrease π-π stacking interactions compared to the fully aromatic target compound.
2.1.2 (±)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1, )
  • Structural Differences : A butan-1-amine scaffold with dual benzodioxole groups.
  • Implications : The absence of a pyrazole core reduces hydrogen-bonding capacity. Dual benzodioxole groups may enhance receptor affinity (e.g., urokinase receptor targeting) but increase molecular weight and logP .
2.1.3 N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e, )
  • Structural Differences : The benzodioxole is at pyrazole position 5, with a methylsulfonylphenyl group at position 1.
2.2 Functional Group Analysis
  • Ethoxy vs. Chloro/Methyl Substituents (): Compounds 3a–3p (e.g., 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) feature chloro and methyl groups on the pyrazole. Impact: Ethoxy (electron-donating) may enhance metabolic stability compared to electron-withdrawing chloro substituents. Methyl groups offer steric hindrance but lack the polarity of ethoxy .
  • Benzodioxole Positioning: In the target compound, the benzodioxole is on the amide side chain, whereas in 5e () and IPR-1 (), it is directly on the pyrazole or a non-pyrazole scaffold.
2.3 Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight logP (Predicted) Key Substituents Metabolic Stability
Target Compound ~373.35 2.8–3.2 Ethoxy, ethyl, benzodioxolemethyl High (ethoxy)
5e () 601.30 4.1–4.5 Methylsulfonylphenyl, tert-butyl Moderate
IPR-1 () ~434.40 3.5–4.0 Dual benzodioxole Low (amine)
3a () 403.10 3.0–3.5 Chloro, methyl Moderate (chloro)
  • Key Observations :
    • The target compound’s ethoxy group balances lipophilicity and polarity, favoring absorption.
    • Higher molecular weight in 5e may reduce bioavailability .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Benzo[d][1,3]dioxole Group : This can be achieved via cyclization reactions involving catechol derivatives.
  • Carboxamide Formation : The final step involves coupling the pyrazole derivative with benzo[d][1,3]dioxole to form the carboxamide linkage.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in various cell lines:

CompoundCell LineIC50 (µM)Reference
17HepG25.35
17A5498.74

These results indicate that modifications in the pyrazole structure can significantly enhance its cytotoxic properties against liver and lung carcinoma cells.

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties as well. Compounds within this class have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, specific derivatives demonstrated up to 85% inhibition of TNF-alpha at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Studies indicate that certain pyrazole derivatives exhibit significant antibacterial effects against pathogens such as E. coli and S. aureus. The presence of specific functional groups appears crucial for enhancing antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular signaling and proliferation.
  • DNA Interaction : Some studies suggest that pyrazoles can bind to DNA, affecting gene expression and leading to apoptosis in cancer cells .

Case Studies

Several case studies have provided insights into the efficacy of pyrazole derivatives:

  • Study on Antitumor Effects : A recent investigation evaluated a series of pyrazole derivatives against various cancer cell lines, revealing that modifications in substituents led to enhanced antitumor activity compared to traditional chemotherapeutics .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of substituted pyrazoles, demonstrating significant reductions in edema in animal models when treated with these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, pyrazole-4-carboxylic acid derivatives are typically esterified with ethanol, followed by coupling with benzo[d][1,3]dioxol-5-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for high yields . Catalysts like DMAP may enhance acylation efficiency .

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm the presence of ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and benzodioxole protons (δ ~5.9–6.9 ppm) .
  • IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and ether C-O-C (~1100–1250 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What experimental methods are recommended to determine its physicochemical properties?

  • Methodological Answer :

  • LogP : Use reversed-phase HPLC with a C18 column and a methanol/water gradient to estimate hydrophobicity .
  • Solubility : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies under varying pH (1–9), temperature (25–60°C), and light exposure .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity and interaction mechanisms?

  • Methodological Answer :

  • DFT Calculations (B3LYP/6-311G(d,p)) : Optimize molecular geometry, calculate frontier orbitals (HOMO-LUMO), and predict sites for electrophilic/nucleophilic attacks .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify hydrogen-bonding or van der Waals interaction sites .
  • Molecular Dynamics Simulations : Study solvation effects or membrane permeability in lipid bilayer models .

Q. What strategies are effective for evaluating its biological activity in neurological targets?

  • Methodological Answer :

  • In Vitro Assays : Screen for GABA receptor modulation using radioligand binding assays (e.g., [³H]-muscimol competition) .
  • Cellular Models : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H2O2-induced apoptosis) with viability assays (MTT) and caspase-3 activity .
  • SAR Studies : Modify substituents (e.g., ethoxy to methoxy, benzodioxole to fluorophenyl) to correlate structure with activity .

Q. How can contradictory bioactivity data be resolved across different studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and controls .
  • Off-Target Profiling : Use kinase or GPCR panels to rule out nonspecific interactions .
  • Metabolite Analysis : Identify degradation products via LC-MS to assess stability-related discrepancies .

Q. What approaches are suitable for optimizing its pharmacokinetic profile?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated metabolism .

Key Research Gaps

  • Mechanistic Detail : Limited data on metabolic pathways and off-target effects .
  • In Vivo Efficacy : No published studies on animal models for neurological disorders .
  • Crystallography : Full X-ray structure of the target compound remains unresolved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.